molecular formula C8H6ClNO B1459202 4-Chloro-2-cyanobenzyl alcohol CAS No. 1261759-50-5

4-Chloro-2-cyanobenzyl alcohol

Cat. No.: B1459202
CAS No.: 1261759-50-5
M. Wt: 167.59 g/mol
InChI Key: ZGTQQBVRDWRBRM-UHFFFAOYSA-N
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Description

4-Chloro-2-cyanobenzyl alcohol, also known as 2-(4-Chlorobenzylidene) malononitrile, is a chemical compound that is widely used in scientific research and industry due to its unique physical and chemical properties. It has a molecular weight of 167.59 g/mol .


Molecular Structure Analysis

The molecular formula of this compound is C8H6ClNO . The InChI code is 1S/C8H6ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 .


Chemical Reactions Analysis

Alcohols, including this compound, can undergo various chemical reactions. For instance, alcohols can be oxidized to produce aldehydes and ketones . In one study, benzyl alcohol was oxidized to benzaldehyde in a solvent-free condition using a Z-scheme heterojunction photocatalyst of ZnO/C3N4 .


Physical And Chemical Properties Analysis

Alcohols are generally colorless and flammable, producing a blue flame when burned . They have higher boiling points compared to other hydrocarbons of comparable molar mass . Alcohols are also soluble in water .

Scientific Research Applications

Photocatalytic Applications

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes on TiO2 under O2 atmosphere and visible light irradiation demonstrates the potential of 4-Chloro-2-cyanobenzyl alcohol in similar photocatalytic processes. Such applications could involve selective oxidation reactions facilitated by photocatalysts under mild conditions, offering environmentally friendly alternatives for chemical synthesis (Higashimoto et al., 2009).

Biocatalytic and Synthetic Applications

The biocatalytic preparation of optically active compounds and their application in asymmetric catalysis indicates the potential of this compound in enantioselective synthesis. This suggests its use in producing chiral intermediates for pharmaceuticals or other compounds requiring specific stereochemistry (Busto et al., 2006).

Antimicrobial and Antifouling Properties

Research on marine-derived compounds, such as 3-chloro-2,5-dihydroxybenzyl alcohol, shows significant antimicrobial and antifouling activities. This highlights a potential application of this compound in developing new antifouling coatings or antimicrobial agents, given the structural similarities and the bioactive potential of chlorinated benzyl alcohols (Kwong et al., 2006).

Chemical Synthesis and Modification

Studies on the eco-friendly synthesis of halo-substituted benzyl alcohols using biotransformation suggest the utility of this compound in green chemistry applications. It could serve as a precursor or intermediate in the synthesis of complex molecules, emphasizing the role of sustainable methods in chemical manufacturing (Saharan & Joshi, 2016).

Properties

IUPAC Name

5-chloro-2-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTQQBVRDWRBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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